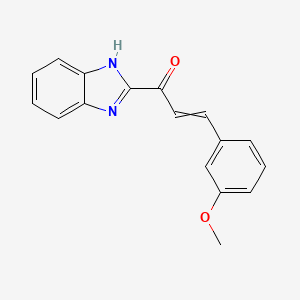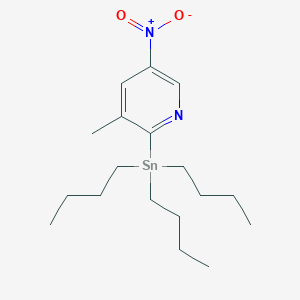
1,2-Diethynylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethynylcyclohexanol is an organic compound characterized by the presence of two ethynyl groups attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of a palladium-catalyzed alkenylation reaction of vinylene carbonate with vinyl triflates . This method is advantageous due to its tolerance of various functional groups and substitution types.
Industrial Production Methods: While specific industrial production methods for 1,2-Diethynylcyclohexanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethynylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of various substituted cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include substituted cyclohexanols, cyclohexanones, and various ethylene derivatives.
Scientific Research Applications
1,2-Diethynylcyclohexanol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,2-Diethynylcyclohexanol exerts its effects involves the interaction of its ethynyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways and molecular targets depend on the nature of the reactions and the conditions employed.
Comparison with Similar Compounds
1-Ethynyl-1-cyclohexanol: This compound has a similar structure but with only one ethynyl group.
1,2-Dimethylcyclohexanol: Another related compound with methyl groups instead of ethynyl groups.
Uniqueness: 1,2-Diethynylcyclohexanol is unique due to the presence of two ethynyl groups, which impart distinct reactivity and potential for forming complex molecular structures. This makes it a valuable compound in synthetic organic chemistry and materials science.
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1,2-diethynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H12O/c1-3-9-7-5-6-8-10(9,11)4-2/h1-2,9,11H,5-8H2 |
InChI Key |
LPYJFLQJJQHFAB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCCCC1(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate](/img/structure/B13690095.png)






![(R)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid](/img/structure/B13690141.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B13690150.png)
